molecular formula C10H18N2O B15279719 N-(4-Methylpiperidin-4-yl)cyclopropanecarboxamide

N-(4-Methylpiperidin-4-yl)cyclopropanecarboxamide

Cat. No.: B15279719
M. Wt: 182.26 g/mol
InChI Key: QPKJPXDXQPQYFG-UHFFFAOYSA-N
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Description

N-(4-Methylpiperidin-4-yl)cyclopropanecarboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylpiperidin-4-yl)cyclopropanecarboxamide typically involves the reaction of 4-methylpiperidine with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out under mild conditions using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylpiperidin-4-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methylpiperidin-4-yl)cyclopropanecarboxamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methylpiperidin-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methylpiperidin-4-yl)cyclopropanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-methyl group on the piperidine ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

N-(4-methylpiperidin-4-yl)cyclopropanecarboxamide

InChI

InChI=1S/C10H18N2O/c1-10(4-6-11-7-5-10)12-9(13)8-2-3-8/h8,11H,2-7H2,1H3,(H,12,13)

InChI Key

QPKJPXDXQPQYFG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)NC(=O)C2CC2

Origin of Product

United States

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